molecular formula C22H19ClN4O B2926987 US10272074, Example 460 CAS No. 923141-14-4

US10272074, Example 460

Numéro de catalogue B2926987
Numéro CAS: 923141-14-4
Poids moléculaire: 390.87
Clé InChI: RXIYYXOTVMWICC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

This involves a detailed look at how the compound is synthesized. It would include the starting materials, the conditions under which the reaction takes place, and the yield of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques used could include X-ray crystallography, NMR spectroscopy, and others .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It would include the conditions of the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.) .

Applications De Recherche Scientifique

In-House Scientific Research and External Knowledge Utilization

The pharmaceutical industry has shown that in-house scientific research significantly enhances the capacity of firms to leverage external scientific knowledge effectively. A study examining the US pharmaceutical industry during the 1980s revealed that companies with robust in-house scientific research programs were more adept at exploiting outside scientific information, underlining the competitive advantage gained from internal research capabilities. This relationship was supported by statistical analysis of the largest US-based drug manufacturers, highlighting the positive correlation between company patents and their scientific publications, even after adjusting for R&D scale (Gambardella, 1992).

Advancements in Drug Research Methodologies

Drug research methodologies have evolved significantly, with the adoption of novel approaches like PET (Positron Emission Tomography) offering insights into the pharmacokinetic and pharmacodynamic properties of drugs. This advancement allows for a direct assessment of drug actions in humans and animals, marking a significant leap in understanding drug behavior, therapeutic effectiveness, and potential toxicities. The emergence of high-resolution, small-animal PET cameras introduces the possibility of incorporating imaging into early drug development stages, facilitating longitudinal studies and the examination of genetically modified animals. This technological innovation positions PET as a crucial tool in drug development, enabling a more detailed exploration of molecular mechanisms underlying drug actions (Fowler et al., 1999).

Challenges in Pharmaceutical R&D Efficiency

Despite advancements in scientific and technological domains that should theoretically increase the efficiency of commercial drug research and development (R&D), the pharmaceutical industry has faced declining R&D efficiency. The number of new drugs approved per billion US dollars spent on R&D has been halving approximately every nine years since 1950. This decline has prompted discussions on the underlying causes and potential solutions, highlighting the necessity for a more systematic analysis of R&D efficiency challenges. Factors such as the "better than the Beatles" problem, cautious regulatory approaches, excessive financial investments without proportional returns, and a bias towards basic research over practical application have been identified as primary causes of this decline (Scannell et al., 2012).

Mécanisme D'action

If the compound is a drug or has some biological activity, this would involve studying how the compound interacts with biological systems .

Safety and Hazards

This involves studying any risks associated with the compound, including toxicity, flammability, environmental impact, and others .

Propriétés

IUPAC Name

4-chloro-3-methyl-1-phenyl-N-(2-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O/c1-15-19-20(23)18(22(28)24-13-12-16-8-4-2-5-9-16)14-25-21(19)27(26-15)17-10-6-3-7-11-17/h2-11,14H,12-13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXIYYXOTVMWICC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NCCC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.